4-cyclobutylpiperidine-4-carbonitrile
Description
4-Cyclobutylpiperidine-4-carbonitrile is a piperidine derivative featuring a cyano group at the 4-position of the piperidine ring and a cyclobutyl substituent at the same position. This compound is recognized as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural uniqueness lies in the combination of the rigid cyclobutyl group and the polar cyano moiety, which may influence its reactivity, solubility, and binding affinity in medicinal chemistry applications.
Properties
CAS No. |
1864955-32-7 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-cyclobutylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C10H16N2/c11-8-10(9-2-1-3-9)4-6-12-7-5-10/h9,12H,1-7H2 |
InChI Key |
DVDHGIXTISMRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCNCC2)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-cyclobutylpiperidine-4-carbonitrile can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Cyclobutylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Scientific Research Applications
4-Cyclobutylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclobutylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between 4-cyclobutylpiperidine-4-carbonitrile and related piperidine-4-carbonitrile derivatives.
Table 1: Comparison of Piperidine-4-Carbonitrile Derivatives
Structural and Functional Differences
The Boc-protected amine in 4-anilino-1-Boc-piperidine offers stability during synthetic steps, a feature absent in the unprotected amine of piperidine-4-carbonitrile hydrochloride .
Application-Specific Variations: 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile is prioritized in agrochemical synthesis due to its electron-rich aromatic substituents, which facilitate interactions with biological targets . 4-Anilino-1-Boc-piperidine’s role as an opioid precursor underscores the importance of the anilino group in mimicking morphine-like pharmacophores .
Physicochemical Properties: The hydrochloride salt form of piperidine-4-carbonitrile (MW 146.62) improves water solubility compared to the neutral, lipophilic 4-cyclobutylpiperidine-4-carbonitrile (MW 164.13) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
